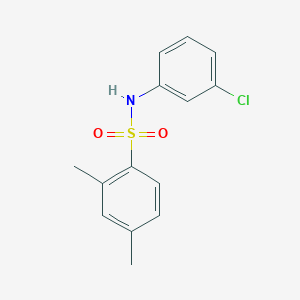![molecular formula C23H16N2O3S3 B281609 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B281609.png)
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of sulfonamide derivatives and has shown promising results in various scientific studies. In
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide involves the inhibition of certain enzymes and proteins that are involved in the progression of various diseases. The compound has been found to inhibit the activity of tyrosine kinase, which is involved in the progression of cancer. It has also been found to inhibit the activity of beta-secretase, which is involved in the progression of Alzheimer's disease. The compound has also shown antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of various diseases. The compound has also shown antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. The compound has been found to be non-toxic and has shown good bioavailability, which makes it a potential candidate for further development.
Advantages and Limitations for Lab Experiments
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide has various advantages and limitations for lab experiments. The compound has been found to be non-toxic and has shown good bioavailability, which makes it a potential candidate for further development. The compound has also shown promising results in various in vitro and in vivo studies. However, the compound has certain limitations such as low solubility in water and poor stability under acidic conditions. These limitations need to be addressed in further studies to enhance the potential of the compound.
Future Directions
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide has shown promising results in various scientific studies. There are various future directions that can be explored to enhance the potential of the compound. Some of the future directions are:
1. Development of novel derivatives of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide with enhanced solubility and stability.
2. Exploration of the potential of the compound in the treatment of various inflammatory diseases.
3. Investigation of the potential of the compound as a diagnostic tool for various diseases.
4. Further in vitro and in vivo studies to elucidate the mechanism of action of the compound.
Conclusion:
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide is a chemical compound that has shown promising results in various scientific studies. The compound has potential applications in the field of medicine, especially in the treatment of cancer, diabetes, and Alzheimer's disease. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases. The compound has also shown antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases. Further studies are required to enhance the potential of the compound and explore its various applications.
Synthesis Methods
The synthesis of N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide involves the reaction of 4-hydroxy-1-naphthalenesulfonic acid, 2-aminobenzenesulfonamide, and 2-mercaptobenzothiazole in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification. The purity of the product can be confirmed by various spectroscopic techniques such as NMR and IR.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. The compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of these diseases. It has also shown anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.
properties
Molecular Formula |
C23H16N2O3S3 |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H16N2O3S3/c26-22-17-11-5-4-10-16(17)19(25-31(27,28)15-8-2-1-3-9-15)14-21(22)30-23-24-18-12-6-7-13-20(18)29-23/h1-14,25-26H |
InChI Key |
YWKQAYXCVAARCZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC5=CC=CC=C5S4 |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281526.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B281528.png)
![2,5-dimethyl-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281529.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281530.png)
![N-[(4-tert-butylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281532.png)
![N-[(4-ethoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281533.png)
![N-[(4-ethoxyphenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281535.png)
![N-(4-chlorobenzoyl)-4-methoxy-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281536.png)
![N-[(4-methoxyphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281538.png)
![N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281543.png)
![4-chloro-N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281546.png)
![N-[(4-fluorophenyl)sulfonyl]-4-methyl-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B281547.png)
![N-[(4-bromophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B281549.png)
